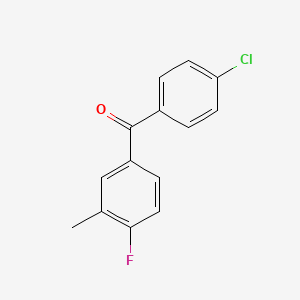

4-Chloro-4'-fluoro-3'-methylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-Chloro-4'-fluoro-3'-methylbenzophenone is not directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated, which can provide insights into the properties and reactivity of the compound . For instance, the study of 4-fluoro-4-hydroxybenzophenone has revealed information about the vibrational and nonlinear optical properties of such molecules . Additionally, the reactivity of chloro- and fluoro-substituted aromatic compounds has been explored in the context of heterocyclic synthesis and as intermediates in the production of herbicides .

Synthesis Analysis

The synthesis of related compounds, such as 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, involves multiple steps including halogenation, oxidation, and cyclization reactions . These methods could potentially be adapted for the synthesis of 4-Chloro-4'-fluoro-3'-methylbenzophenone by considering the electronic effects of the substituents and the stability of the intermediates formed during the reaction sequence.

Molecular Structure Analysis

While the molecular structure of 4-Chloro-4'-fluoro-3'-methylbenzophenone is not directly analyzed in the papers, studies on similar compounds provide valuable information. For example, the electronic structure level investigation of 4-fluoro-4-hydroxybenzophenone can shed light on the influence of substituents on the electronic distribution and potential reactive sites of the molecule . This information is crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

The chemical reactivity of chloro- and fluoro-substituted benzophenones can be inferred from the studies on related compounds. For instance, the chlorination of 3-methyl-4-nitrophenol, a hydrolysate of an organophosphorus pesticide, leads to the formation of chloro-5-hydroxy-2-nitrobenzoic acid, demonstrating the reactivity of such compounds under chlorination conditions . Similarly, the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid as a building block for heterocyclic synthesis indicates the potential for 4-Chloro-4'-fluoro-3'-methylbenzophenone to participate in various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-4'-fluoro-3'-methylbenzophenone can be extrapolated from the properties of structurally similar compounds. The vibrational assignments and nonlinear optical properties of 4-fluoro-4-hydroxybenzophenone suggest that the compound of interest may also exhibit unique optical characteristics suitable for applications in nonlinear optics . The solubility, melting point, and other physical properties would likely be influenced by the presence of the chloro, fluoro, and methyl groups, affecting the compound's behavior in different environments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Synthesis of Xanthen- and Thioxanthen-9-ones : Research shows that treatment of halogenobenzophenones, including compounds similar to 4-Chloro-4'-fluoro-3'-methylbenzophenone, with potassamide in ammonia can lead to the production of benzoic acids and xanthenones, indicating its utility in organic synthesis (Gibson, Vines, & Walthew, 1975).

Molecular Geometry and Chemical Reactivity Studies : The compound has been used in spectral analysis and quantum chemical studies, providing insights into molecular geometry and chemical reactivity, important for understanding its properties and potential applications (Satheeshkumar et al., 2017).

Material Science and Polymer Chemistry

High-Performance Polymer Development : The synthesis of 4-Chloro-4'-fluoro-3'-methylbenzophenone and related compounds has contributed to the development of high-performance polymers with notable solubility and thermal properties, useful in engineering plastics and membrane materials (Xiao et al., 2003).

Development of Proton Exchange Membranes : This compound has been used in the synthesis of rigid-rod poly(4'-phenyl-2,5-benzophenone) telechelics, which are important in the creation of alternating multiblock sulfonated copolymers. These have applications in the development of proton exchange membranes, showcasing its relevance in advanced material science (Ghassemi, Ndip, & Mcgrath, 2004).

Biomedical Applications

Fluorogenic Chemosensor Development : Compounds structurally related to 4-Chloro-4'-fluoro-3'-methylbenzophenone have been used in the development of fluorogenic chemosensors for metal ion detection, which can have applications in both environmental monitoring and biological research (Ye et al., 2014).

Investigations in Drug Synthesis and Antibacterial Agents : The pharmacophore attributes of similar compounds have been explored in the synthesis of new molecules with potential antibacterial properties, demonstrating its relevance in drug discovery and medicinal chemistry (Holla, Bhat, & Shetty, 2003).

Environmental Science

- Studying Phototransformation in Water : Research involving halogenated compounds like 4-Chloro-4'-fluoro-3'-methylbenzophenone has provided insights into the phototransformation of organic pollutants in water, which is crucial for understanding environmental degradation processes (Vialaton et al., 1998).

Eigenschaften

IUPAC Name |

(4-chlorophenyl)-(4-fluoro-3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORARFWXKHBAQIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607413 |

Source

|

| Record name | (4-Chlorophenyl)(4-fluoro-3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-4'-fluoro-3'-methylbenzophenone | |

CAS RN |

59612-89-4 |

Source

|

| Record name | (4-Chlorophenyl)(4-fluoro-3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1321819.png)